AvermectinB1b
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Overview
Description
Avermectin B1b is a naturally occurring compound produced by the soil bacterium Streptomyces avermitilis. It belongs to the avermectin family, which are macrocyclic lactone derivatives known for their potent anthelmintic and insecticidal properties . . These compounds have been widely used in agriculture and medicine to control parasitic infections and pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: Avermectin B1b is primarily produced through the fermentation of Streptomyces avermitilis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production can be enhanced by optimizing the culture conditions using techniques such as high-throughput screening and fluorescence-activated cell sorting .
Industrial Production Methods: Industrial production of avermectin B1b involves large-scale fermentation followed by extraction and purification. The fermentation broth is typically treated with solvents like methanol to extract the compound. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to separate and purify avermectin B1b .
Chemical Reactions Analysis
Types of Reactions: Avermectin B1b undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various derivatives of avermectin B1b, which may have enhanced biological activity or reduced side effects .
Scientific Research Applications
Avermectin B1b has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.
Industry: Utilized in agriculture as a biopesticide to control pests and parasitic infections in crops.
Mechanism of Action
Avermectin B1b exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding causes an influx of chloride ions, leading to hyperpolarization and subsequent paralysis of the neuromuscular system . The compound also has minor effects on gamma-aminobutyric acid (GABA) receptors . These actions make it highly effective against a broad range of parasitic nematodes and arthropods.
Comparison with Similar Compounds
Avermectin B1b is part of a larger family of avermectins, which includes compounds like ivermectin, selamectin, doramectin, and eprinomectin . These compounds share a similar macrocyclic lactone structure but differ in their specific functional groups and biological activities. For example:
Ivermectin: Widely used in human and veterinary medicine for treating parasitic infections.
Selamectin: Commonly used as a topical treatment for fleas and other parasites in pets.
Doramectin: Used in livestock for controlling internal and external parasites.
Eprinomectin: Employed in veterinary medicine with a focus on dairy cattle due to its low milk residue levels.
Avermectin B1b is unique in its specific binding affinity and efficacy, making it a valuable compound in both agricultural and medical applications.
Properties
Molecular Formula |
C47H70O14 |
---|---|
Molecular Weight |
859.0 g/mol |
IUPAC Name |
(6S,24'S)-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/t25?,27?,29?,30?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,46-,47-/m1/s1 |
InChI Key |
ZFUKERYTFURFGA-SZEMQMNCSA-N |
Isomeric SMILES |
CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C(C)C)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Origin of Product |
United States |
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